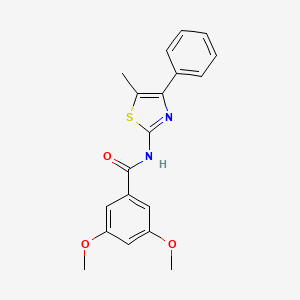

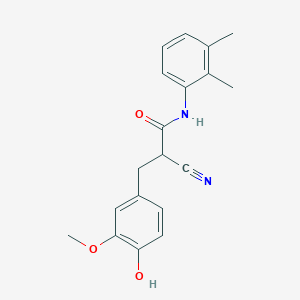

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Benzofuran compounds, which are a class of compounds that are ubiquitous in nature, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Its chemical structure is composed of fused benzene and furan rings .Chemical Reactions Analysis

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .Applications De Recherche Scientifique

Anticancer Activity

Indole derivatives, including those containing benzofuran moieties, have shown promise in cancer research. The compound’s structural features make it a potential candidate for inhibiting cancer cell growth. Researchers investigate its effects on specific cancer types, mechanisms of action, and potential synergies with existing chemotherapeutic agents .

Antimicrobial Properties

The compound’s oxazolidinone and benzofuran components contribute to its antimicrobial activity. Studies explore its effectiveness against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Researchers aim to understand its mode of action and optimize its potency .

Alkaline Phosphatase Inhibition

Researchers have evaluated this compound’s ability to inhibit alkaline phosphatase enzymes, including human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP). Understanding its selectivity and mechanism of action is crucial for potential therapeutic applications .

Heterocyclic Synthesis

The compound’s unique structure provides opportunities for novel synthetic methods. Researchers explore efficient routes to synthesize indole derivatives, aiming to improve yields and develop scalable processes. Investigating its reactivity and regioselectivity in heterocyclic synthesis is an active area of research .

Drug Design and Optimization

By modifying the substituents on the benzofuran and oxazolidinone moieties, scientists can fine-tune the compound’s properties. Computational studies and structure-activity relationship (SAR) analyses guide drug design efforts. Researchers seek to optimize its pharmacokinetics, bioavailability, and safety profile for potential clinical use .

Biological Imaging Probes

Fluorescent derivatives of this compound may serve as imaging probes. Researchers explore their potential for visualizing specific cellular processes or disease-related biomarkers. By attaching fluorophores to the benzofuran scaffold, they aim to develop targeted imaging agents for diagnostic purposes .

Orientations Futures

Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .

Propriétés

IUPAC Name |

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c22-18(17-10-13-6-4-5-9-16(13)25-17)20-11-15-12-21(19(23)24-15)14-7-2-1-3-8-14/h1-10,15H,11-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBMJFVARWYALV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-4-methyl-6-methylsulfanyl-N-[4-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2687730.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2687731.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2687733.png)

![3-(1,3-Benzodioxol-5-yl)-5-{[(3,4-dimethoxyphenyl)sulfonyl]methyl}-1,2,4-oxadiazole](/img/structure/B2687742.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide](/img/structure/B2687746.png)

![1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2687752.png)